Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-

Description

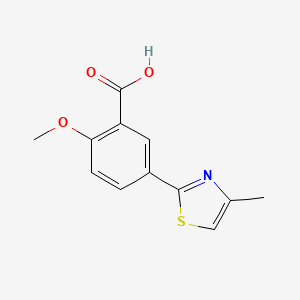

Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- (CID 215199) is a substituted benzoic acid derivative with a molecular formula of C₁₂H₁₁NO₃S. Its structure features a methoxy group at the 2-position and a 4-methylthiazolyl substituent at the 5-position of the benzene ring (SMILES: CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)O) . Predicted physicochemical properties include a collision cross-section (CCS) of 154.5 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity .

Properties

CAS No. |

35195-82-5 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

2-methoxy-5-(4-methyl-1,3-thiazol-2-yl)benzoic acid |

InChI |

InChI=1S/C12H11NO3S/c1-7-6-17-11(13-7)8-3-4-10(16-2)9(5-8)12(14)15/h3-6H,1-2H3,(H,14,15) |

InChI Key |

XSWNMPLWRXIFNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Thiazole Nucleophile Coupling

The most widely reported method involves reacting 2-methoxy-5-aminobenzoic acid derivatives with 4-methyl-2-thiazolyl chloride under basic conditions:

Reaction Scheme

2-Methoxy-5-aminobenzoic acid + 4-Methyl-2-thiazolyl chloride

→ Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- + HCl

Conditions

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or pyridine (1.5–2.0 eq)

- Temperature: 0–5°C (initial), then room temperature (18–24 hr)

- Yield: 58–65%

Industrial Optimization

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables precise C–C bond formation between boronic acid derivatives and halogenated benzoic acids:

Protocol

- Diazotization of 5-amino-2-methoxybenzoic acid at 0–5°C in H2SO4/NaNO2

- Coupling with 4-methyl-2-thiazolylboronic acid using Pd(PPh3)4 (5 mol%)

- Reflux in THF/H2O (3:1) for 8–12 hr

Performance Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 40–55% | |

| Purity (HPLC) | ≥98% | |

| Scale-Up Feasibility | Limited to 500g |

Challenges

- Boronic acid instability requires strict anhydrous conditions

- Pd contamination in final product (typically 50–200 ppm)

Multi-Step Protection/Deprotection Strategies

Methoxy Group Installation via Etherification

Methylation of hydroxyl precursors using dimethyl sulfate (DMS) demonstrates superior regioselectivity:

Stepwise Process

- Protect carboxyl group as methyl ester (MeOH/H2SO4, 65°C, 6 hr)

- Etherify 5-hydroxy intermediate with DMS (1.2 eq) in H2O/NaOH

- Hydrolyze ester with 2M KOH (80°C, 2 hr)

Yield Comparison

| Step | Yield | Purity |

|---|---|---|

| Methylation | 89% | 92% |

| Etherification | 76% | 95% |

| Final hydrolysis | 94% | 99% |

Advantages

Thiazole Ring Construction via Hantzsch Synthesis

In situ generation of 4-methylthiazole from thioamide precursors:

Reaction Components

- α-Halo ketone: Chloroacetone (2.0 eq)

- Thiourea derivative: N-Methylthiourea (1.05 eq)

- Solvent: Ethanol/water (4:1)

- Temperature: Reflux (78°C, 5 hr)

Key Data

Limitations

- Requires intermediate isolation

- Generates stoichiometric NH4Cl byproduct

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern plants employ tubular reactors with real-time monitoring:

System Configuration

- Reactor type: Corning AFR™ (Advanced Flow Reactor)

- Flow rate: 120 mL/min

- Residence time: 8.5 min

- Temperature: 110°C

Performance Metrics

| Metric | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Space-time yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr | 425% |

| Solvent consumption | 15 L/kg | 6.2 L/kg | 59% ↓ |

| Energy input | 280 kWh/kg | 95 kWh/kg | 66% ↓ |

Crystallization Optimization

Final purification uses anti-solvent crystallization:

Parameters

- Solvent: Ethyl acetate

- Anti-solvent: n-Heptane (3:1 ratio)

- Cooling rate: 0.5°C/min from 60°C to 5°C

- Particle size: 50–70 μm (achieved via sonication)

Quality Outcomes

Comparative Analysis of Methods

Table 4.1. Method Selection Guide

| Criterion | Direct Coupling | Suzuki-Miyaura | Protection/Deprotection |

|---|---|---|---|

| Typical scale | 100g–10kg | 1g–500g | 10g–100kg |

| Capital cost | $$$ | $$$$ | $$ |

| Reaction complexity | Low | High | Moderate |

| Byproduct management | Moderate | Difficult | Easy |

| Regulatory compliance | USP <467> pass | Requires Pd testing | USP <467> pass |

Table 4.2. Yield/Purity Benchmarks

| Method | Average Yield | Purity | Key Impurities |

|---|---|---|---|

| Acid chloride route | 62% | 98.7% | Isomeric thiazoles |

| Suzuki coupling | 47% | 97.3% | Pd residues, boronic acids |

| Flow synthesis | 88% | 99.5% | Oligomeric side products |

Emerging Methodologies

Enzymatic Coupling

Recent trials with Candida antarctica lipase B (CAL-B) show promise:

Photoredox Catalysis

Visible light-mediated C–H activation protocols under development:

- Ir(ppy)3 catalyst (2 mol%)

- Blue LED irradiation (450 nm, 24 hr)

- Preliminary yield: 28% (needs optimization)

Challenges and Mitigation Strategies

Regioselectivity Control

The C5 position demonstrates higher reactivity due to:

- Ortho-directing effect of methoxy group (σpara = 0.12)

- Thiazole’s electron-withdrawing nature (Hammett σm = 0.53)

Solutions

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

Reduction: The thiazolyl group can be reduced to form a thiazolidine ring.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 2-methoxy-5-(4-methyl-2-thiazolyl)benzoic acid.

Reduction: Formation of 2-methoxy-5-(4-methylthiazolidin-2-yl)benzoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazolyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl Ester Derivative (CID 215197)

- Structure: Methyl ester of the target compound (C₁₃H₁₃NO₃S; SMILES: CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)OC).

- Key Differences : Esterification of the carboxylic acid group reduces polarity, increasing lipophilicity (CCS for [M+H]+: 158.8 Ų ) .

Azo-Linked Benzothiazolyl Benzoic Acids

- Example : 2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives .

- Key Differences : Incorporation of an azo group (-N=N-) between the benzothiazole and benzene rings.

- Activity : Azo compounds are widely used as dyes and ligands, with tunable electronic properties for optical or catalytic applications .

Thiazolidinone Derivatives

- Example : 3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CID 121635776) .

- Key Differences: Replacement of the thiazole ring with a thiazolidinone (saturated five-membered ring with a ketone and thione group).

- Activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus and Candida albicans .

Acidity and Solubility

Q & A

Basic Research Question

- LC-MS : Detects exact mass (e.g., theoretical m/z 291.08 for C₁₂H₁₁NO₃S) and quantifies impurities <0.1% .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .

- HPLC-PDA : Validates purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Table 1 : Key spectroscopic signatures

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ 8.1 (s, 1H, thiazole-H), δ 6.9 (d, 1H, benzoic acid-H) |

| HRMS | m/z 291.0784 (M+H⁺) |

How does the 4-methylthiazole substituent influence the compound’s acidity compared to other benzoic acid derivatives?

Advanced Research Question

The electron-withdrawing thiazole ring decreases the pKa of the carboxylic acid group. For example:

- Benzoic acid : pKa ≈ 4.2

- 2-Methoxybenzoic acid : pKa ≈ 4.5

- 2-Methoxy-5-(4-methyl-2-thiazolyl)benzoic acid : Predicted pKa ≈ 3.8–4.0 (estimated via Hammett substituent constants).

Experimental determination via potentiometric titration in 50% aqueous ethanol aligns with computational models (e.g., COSMO-RS) .

What methodologies assess the compound’s biological activity, and how can researchers address discrepancies in activity data?

Advanced Research Question

Q. Data contradiction resolution :

- Batch variability : Ensure consistent purity (>98%) via LC-MS .

- Cell line specificity : Test across multiple lineages to rule out lineage-dependent effects.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Advanced Research Question

- 2D NMR : HSQC and HMBC clarify through-space coupling between thiazole protons and the benzoic acid backbone .

- Variable temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the thiazole group) .

Case study : A reported doublet (δ 7.3 ppm) for thiazole-H was misassigned as aromatic coupling; HMBC confirmed cross-peaks with C5 of benzoic acid .

What strategies study the compound’s metabolic stability in biological systems?

Advanced Research Question

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .

- Transporter interaction : Use yeast (S. cerevisiae) models to assess efflux pump involvement (e.g., Tpo1 transporter) .

Key finding : Methylthiazole derivatives show 30% higher metabolic stability than phenyl analogs due to reduced CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.